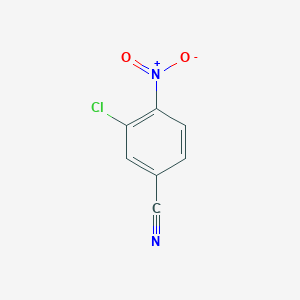3-Chloro-4-nitrobenzonitrile
CAS No.: 34662-29-8
Cat. No.: VC2453049
Molecular Formula: C7H3ClN2O2
Molecular Weight: 182.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 34662-29-8 |
|---|---|
| Molecular Formula | C7H3ClN2O2 |
| Molecular Weight | 182.56 g/mol |
| IUPAC Name | 3-chloro-4-nitrobenzonitrile |
| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H |
| Standard InChI Key | PAIMPYHIOHKXAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=C(C=C1C#N)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structure
3-Chloro-4-nitrobenzonitrile belongs to the broader family of substituted benzonitriles, characterized by the presence of a cyano group (-C≡N) attached to a benzene ring. The compound features a specific arrangement of functional groups that defines its chemical behavior and reactivity patterns.
Basic Chemical Information
The chemical identity of 3-Chloro-4-nitrobenzonitrile is defined by several standard parameters as presented in the following table:
| Property | Value |
|---|---|
| Chemical Formula | C7H3ClN2O2 |
| Molecular Weight | 182.56 |
| Synonyms | 3-Chloro-4-Nitrobenzonitrile |
| MDL Number | MFCD02317167 |
| PubChem CID | 14973028 |
| IUPAC Name | 3-chloro-4-nitrobenzonitrile |
Chemical Identifiers and Notations
For precise identification in chemical databases and literature, 3-Chloro-4-nitrobenzonitrile is associated with several standardized notations and identifiers.
Structural Notations
The following standardized notations are used for representing the structure of 3-Chloro-4-nitrobenzonitrile:
| Notation Type | Value |
|---|---|
| Standard InChI | InChI=1S/C7H3ClN2O2/c8-6-3-5(4-9)1-2-7(6)10(11)12/h1-3H |
| InChI Key | PAIMPYHIOHKXAT-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C#N)Cl)N+[O-] |
These notations provide computer-readable representations of the compound's structure, enabling automated processing in chemical databases and software applications .
Physical Properties
The physical properties of 3-Chloro-4-nitrobenzonitrile are important for understanding its behavior in various conditions and applications.
Basic Physical Characteristics
Based on the available literature, the following physical properties have been documented:
| Property | Value |
|---|---|
| Appearance | Not specifically documented |
| Melting Point | Not available in the search results |
| Boiling Point | Not available in the search results |
| Density | Not available in the search results |
The limited documentation on physical properties represents a gap in the current research literature that warrants further investigation .
| Category | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H315-H319-H335 |
| Precautionary Statements | P261-P305+P351+P338 |
The hazard statements indicate that 3-Chloro-4-nitrobenzonitrile:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
The precautionary statements recommend:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
Applications and Uses
3-Chloro-4-nitrobenzonitrile serves important functions in various chemical processes and applications.
Comparison with Structural Isomers
Comparing 3-Chloro-4-nitrobenzonitrile with its structural isomers provides insight into how the positioning of functional groups affects chemical and physical properties.
4-Chloro-3-nitrobenzonitrile
4-Chloro-3-nitrobenzonitrile is a closely related isomer with the positions of the chloro and nitro groups reversed. The crystallographic data for this isomer has been determined:
| Property | 4-Chloro-3-nitrobenzonitrile |
|---|---|
| Crystal System | Triclinic |
| Space Group | P1 |
| Unit Cell Parameters | a = 7.2260(14) Å, b = 7.7610(16) Å, c = 7.7970(16) Å |
| Cell Angles | α = 110.27(3)°, β = 91.86(3)°, γ = 107.22(3)° |
| Cell Volume | 387.32(18) ų |
| Z | 2 |
In the crystal structure of 4-Chloro-3-nitrobenzonitrile, the chlorine, carbon, and nitrogen atoms are coplanar with the aromatic ring. The crystal structure exhibits weak intermolecular C—H⋯O and C—H⋯N interactions .
Research Opportunities and Future Directions
The current state of knowledge about 3-Chloro-4-nitrobenzonitrile reveals several areas where additional research could provide valuable insights.
Gaps in Current Knowledge
Several aspects of 3-Chloro-4-nitrobenzonitrile warrant further investigation:
-
Comprehensive characterization of physical properties (melting point, boiling point, solubility parameters)
-
Development and optimization of synthesis routes
-
Detailed reactivity studies with various reagents
-
Exploration of potential applications in emerging fields
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume